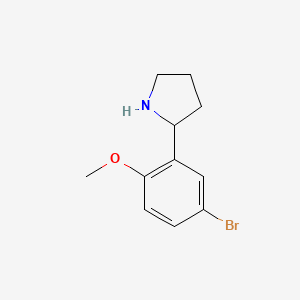
2-(5-Bromo-2-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The compound is primarily recognized for its potential in the development of pharmaceuticals due to its biological activity. Research indicates that it may interact with various biological targets, including enzymes and receptors, which is crucial for drug design. Preliminary studies suggest that 2-(5-bromo-2-methoxyphenyl)pyrrolidine may bind to specific kinases and G-protein coupled receptors, indicating a role in modulating signaling pathways relevant to various diseases.
The biological activities associated with compounds similar to this compound include:
- Antidepressant Effects: Similar compounds have shown promise as selective serotonin receptor agonists, which are important in treating mood disorders .
- Neuropharmacological Applications: The compound's structure suggests it may exhibit properties beneficial for neurological conditions, potentially acting on serotonin receptors implicated in mood regulation and anxiety .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies help identify how modifications to the chemical structure affect biological activity and binding affinity.
Key Findings from SAR Studies:
- Binding Affinity: Investigations into the binding affinities of related compounds at serotonin receptors reveal that structural variations significantly impact their agonistic properties. For instance, the presence of methoxy groups on the phenyl ring enhances receptor selectivity and potency .
- Selectivity Profiles: The compound demonstrates a preference for certain serotonin receptor subtypes over others, which could lead to fewer side effects compared to non-selective agonists. This selectivity is crucial for developing safer therapeutic agents .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Case Study 1: Antidepressant Potential
A study explored the effects of related compounds on serotonin receptors and found that specific substitutions on the phenyl ring significantly enhance agonist potency at the serotonin 2A receptor. This suggests that this compound could be a candidate for further development as an antidepressant .
Case Study 2: Neuropharmacological Investigations
Research focusing on the neuropharmacological properties of pyrrolidine derivatives indicated that compounds with similar structures exhibit activity against various neurological targets. The findings support further exploration of this compound in treating conditions such as anxiety and depression .
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWUQUOGCFJPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













